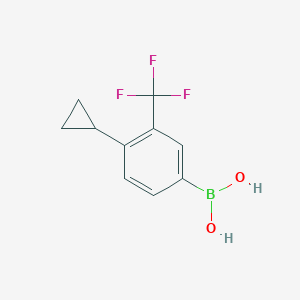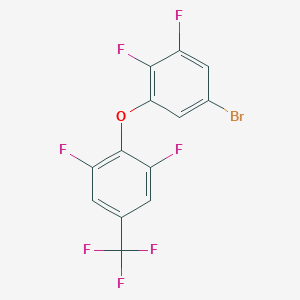
2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple halogen substitutions. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and etherification reactions. A common synthetic route might involve:
Halogenation: Introduction of bromine and fluorine atoms into the benzene ring.
Etherification: Formation of the phenoxy linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and etherification processes, optimized for yield and purity. Specific catalysts and solvents would be chosen to facilitate these reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo further halogenation or nucleophilic substitution reactions.
Oxidation and Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or fluorine (F2) in the presence of a catalyst.
Etherification: Reagents such as alkoxides or phenoxides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, further halogenation could introduce additional halogen atoms into the structure.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Pharmaceutical Research: Potential use in the development of new drugs or as a probe in biological studies.
Industry
Chemical Industry: Used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action for 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(methyl)benzene
- 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(chloromethyl)benzene
Uniqueness
The presence of multiple halogen atoms and a trifluoromethyl group in 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene imparts unique electronic properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H4BrF7O |
|---|---|
Molekulargewicht |
389.06 g/mol |
IUPAC-Name |
2-(5-bromo-2,3-difluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF7O/c14-6-3-7(15)11(18)10(4-6)22-12-8(16)1-5(2-9(12)17)13(19,20)21/h1-4H |
InChI-Schlüssel |
ZRMUUEDEQUFSIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorophenyl)-3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094529.png)
![2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-](/img/structure/B14094531.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14094542.png)
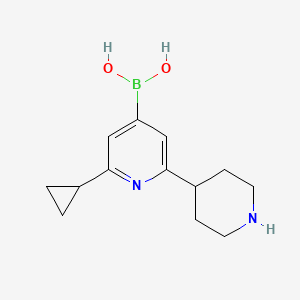
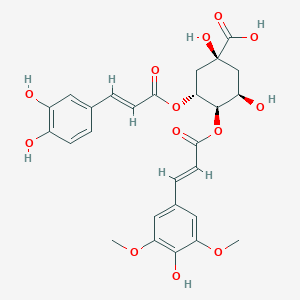
![5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094550.png)
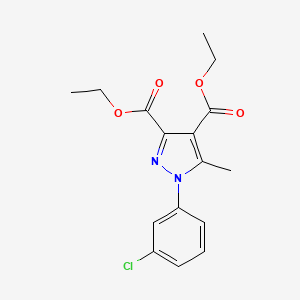
![1'-(2-fluorobenzyl)-2-(2-methoxyethyl)-7-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14094565.png)
![2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094575.png)
![2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094583.png)
![N-(2-aminoethyl)-5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B14094584.png)
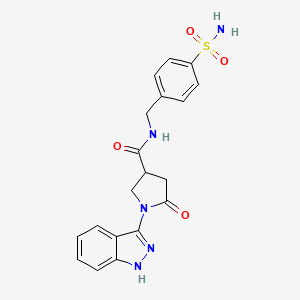
![6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol](/img/structure/B14094594.png)
